molecular formula C16H19N3O4S2 B2471914 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034336-33-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No. B2471914
CAS RN: 2034336-33-7
M. Wt: 381.47
InChI Key: JGVISKFBYPSPPG-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . Furan is another heterocyclic compound that, along with thiophene, forms part of the structure of the compound you mentioned.


Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene and its derivatives are used as raw materials in the synthesis of various agents, including anticancer and anti-atherosclerotic agents . They also act as metal complexing agents and are used in the development of insecticides .


Physical And Chemical Properties Analysis

As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound can be synthesized through reactions involving 2-aminopyridines or 2-aminothiazole with specific sulfonamides, leading to the formation of imidazolylsulfonamides and thiazolylsulfonamides (Rozentsveig et al., 2013).
  • Another synthesis approach involves the Weidenhagen reaction of specific esters with furfural, leading to the formation of bis(furan-2-yl)-1H-imidazole and its derivatives (El’chaninov et al., 2017).

Applications in Drug Discovery and Medicinal Chemistry

  • The compound shows potential in the development of new antibacterial, antiurease, and antioxidant agents, as evidenced by studies on similar compounds in the imidazole and sulfonamide class (Sokmen et al., 2014).
  • It is relevant in the synthesis of cardiac electrophysiological activity compounds, specifically as a selective class III agent in imidazolylbenzamides or benzene-sulfonamides (Morgan et al., 1990).

Biomedical Research

  • The compound's derivatives, particularly those involving furan and imidazole rings, have been investigated for their potential as anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).
  • In a similar vein, research on nitroimidazole derivatives, which are structurally related, has shown potential antibacterial and antifungal properties (Günay et al., 1999).

Chemical Research

  • Studies on derivatives of the compound have explored their potential in various chemical reactions, such as electrophilic substitution and oxidative annulation, which are crucial in the synthesis of polyheterocyclic compounds (Vlasova et al., 2011).
  • Another area of interest is the use of these compounds in the synthesis of anti-inflammatory agents, highlighting the versatility of the compound in medicinal chemistry (Urban et al., 2003).

Mechanism of Action

The mechanism of action of thiophene and its derivatives in medicinal applications is diverse, with reported biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists . This includes the exploration of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-12(2)19-8-15(17-11-19)25(21,22)18-10-16(20,13-5-6-23-9-13)14-4-3-7-24-14/h3-9,11-12,18,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVISKFBYPSPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

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